2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a pyrimidin-4-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The chlorophenyl group is introduced via electrophilic substitution reactions. The final step involves the formation of the pyrimidin-4-ol core through a condensation reaction with appropriate aldehydes or ketones under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Catalysts and reagents are selected to minimize side reactions and enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the chlorophenyl group can enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl and heterocyclic ring features but differs in the sulfur-containing ring structure.
2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole: Similar oxadiazole ring but lacks the pyrimidin-4-ol core.
Uniqueness
2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H15ClN4O2S |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-12-9(2)18-16(20-15(12)22)24-8-13-19-14(21-23-13)10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H,18,20,22) |
InChI Key |
CXCNAJCXBCRYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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